3-Amino-5-methylbenzonitrile CAS number
3-Amino-5-methylbenzonitrile CAS number
An In-Depth Technical Guide to 3-Amino-5-methylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 3-Amino-5-methylbenzonitrile, a key chemical intermediate in the synthesis of complex organic molecules. Its structural features—a nucleophilic amino group and a versatile nitrile moiety on a substituted benzene ring—make it a valuable building block in the fields of medicinal chemistry and materials science. This guide delves into its core physicochemical properties, outlines a robust synthetic protocol, explores its applications in drug development, and provides essential safety and handling information. The content is structured to provide not just data, but also the scientific rationale behind the compound's utility and handling, ensuring a thorough understanding for researchers and development professionals.
Core Identification and Physicochemical Properties
3-Amino-5-methylbenzonitrile is an aromatic organic compound distinguished by a benzene ring substituted with an amino group, a methyl group, and a nitrile functional group at positions 3, 5, and 1, respectively. Its formal identification is crucial for regulatory compliance, procurement, and experimental design.
The primary identifier for this compound is its CAS (Chemical Abstracts Service) number: 186551-97-3 .[1][2][3]
Structural and Molecular Data
The arrangement of the functional groups on the aromatic scaffold dictates the molecule's reactivity, polarity, and potential for intermolecular interactions—key factors in its application as a synthetic precursor.
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Molecular Formula: C₈H₈N₂[1]
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SMILES: N#CC1=CC(C)=CC(N)=C1[1]
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InChI Key: While not explicitly found in the provided search results, a standard InChI key can be generated from the structure for database cross-referencing.
Physicochemical Data Summary
The following table summarizes key physicochemical properties, which are critical for predicting the compound's behavior in various solvents and reaction conditions, as well as for developing analytical and purification methods.
| Property | Value | Source |
| CAS Number | 186551-97-3 | [1][2][3] |
| Molecular Weight | 132.16 | [1][2] |
| Molecular Formula | C₈H₈N₂ | [1] |
| Topological Polar Surface Area (TPSA) | 49.81 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | 1.4489 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Rotatable Bonds | 0 | [1] |
| Storage Conditions | 4°C, protect from light | [1] |
Synthesis and Manufacturing Insights
The synthesis of 3-Amino-5-methylbenzonitrile typically involves the selective reduction of a nitro group on a precursor molecule, a common and well-understood transformation in organic chemistry. The choice of reagents is critical to ensure the sensitive nitrile group remains intact.
Recommended Synthetic Workflow
A highly effective and industrially scalable method is the reduction of 3-methyl-5-nitrobenzonitrile. The use of iron powder in the presence of an acid like hydrochloric acid is a classic and cost-effective choice for this transformation. This method is favored for its high yield and compatibility with the nitrile functionality, which is resistant to these reducing conditions. A similar reduction is documented for the synthesis of 3-amino-5-nitrobenzonitrile from 3,5-dinitrobenzonitrile, demonstrating the viability of this approach.[4]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.[4]
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Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-methyl-5-nitrobenzonitrile (10.0 g, 61.7 mmol).
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Solvent Addition: Add methanol (150 mL) to the flask to suspend the starting material.
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Reagent Introduction: To the stirred suspension, carefully add concentrated hydrochloric acid (20 mL), followed by the portion-wise addition of iron powder (10.3 g, 185 mmol) to control the initial exotherm.
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Reaction: Stir the mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
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Isolation: Treat the residue with water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to a pH of ~7-8. This will precipitate the crude product.
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Purification: Collect the solid product by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum. For higher purity, the product can be recrystallized from an appropriate solvent system such as ethanol/water.
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Validation: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry.
Applications in Research and Drug Development
The true value of 3-Amino-5-methylbenzonitrile lies in its utility as a versatile molecular scaffold. The presence of two distinct reactive sites—the nucleophilic amine and the electrophilic nitrile—allows for sequential and controlled modifications, making it an ideal starting point for complex molecule synthesis.[5]
Role as a Pharmaceutical Intermediate
The nitrile group has become an increasingly important pharmacophore in modern medicinal chemistry.[6] It is bioisosterically similar to a carbonyl group, can act as a hydrogen bond acceptor, and can participate in key binding interactions with protein targets.[6] Furthermore, the nitrile moiety is generally robust and not readily metabolized, contributing to favorable pharmacokinetic profiles.[6]
Compounds like 3-Amino-5-methylbenzonitrile are precursors for a wide range of heterocyclic structures that form the core of many pharmaceutical agents. The amino group can be acylated, alkylated, or used as a handle to build rings (e.g., pyrazoles, pyridazines, quinolines), while the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloadditions.
Use in Agrochemicals
Beyond pharmaceuticals, this compound serves as a precursor in the synthesis of agrochemicals, particularly herbicides and plant growth regulators.[5] The specific toxico-pharmacological properties derived from this scaffold can be fine-tuned to target biological pathways in pests or plants.
Safety, Handling, and Toxicology
Proper handling of 3-Amino-5-methylbenzonitrile is essential to ensure laboratory safety. The compound is classified as a combustible liquid and is harmful if swallowed or in contact with skin.[7]
GHS Hazard Information
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Pictogram:
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Signal Word: Warning[7]
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Hazard Statements:
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Always wear protective gloves, eye protection (safety goggles or face shield), and a lab coat.[7][9]
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Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
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Handling: Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke when using this product.[7] Wash hands and any exposed skin thoroughly after handling.[7]
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Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] Store at recommended temperatures (e.g., 4°C) and protect from light.[1]
First Aid and Exposure Measures
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If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[7]
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If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[7] Take off immediately all contaminated clothing and wash it before reuse.[8]
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
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Spills: Cover drains. Collect, bind, and pump off spills. Absorb with liquid-absorbent material and dispose of properly in an approved waste disposal plant.[7]
Conclusion
3-Amino-5-methylbenzonitrile (CAS No. 186551-97-3) is a strategically important chemical intermediate whose value is derived from its specific pattern of functionalization. It provides medicinal and agricultural chemists with a reliable and versatile platform for the synthesis of novel, high-value compounds. A thorough understanding of its properties, synthetic pathways, and safety protocols, as outlined in this guide, is paramount for its effective and safe utilization in a research and development setting.
References
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Fisher Scientific. (2023, August 25). Safety Data Sheet for 3-Aminomethylbenzoic acid methyl ester hydrochloride. Retrieved from Fisher Scientific website. [Link]
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Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 133-137. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Amino-5-fluorobenzonitrile. PubChem Compound Database. Retrieved from [Link]
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Patsnap. (n.d.). Process for synthesizing 3-amino-5-methylpyrazole. Eureka. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Amino-5-hydroxybenzonitrile. PubChem Compound Database. Retrieved from [Link]
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Zhu, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1437-1454. [Link]
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Soloshonok, V. A., & Han, J. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(3), 1167. [Link]
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
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